7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 1-ethylpyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-aminobenzamide and 1-ethylpyrrolidine.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives include 2-methyl-4H-quinazolin-4-one and 6-chloro-2-methyl-4H-quinazolin-4-one.
Thioquinazolinones: Compounds like 2-sulfanylidene-1H-quinazolin-4-one share a similar core structure but differ in their substituents.
Uniqueness
7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the 1-ethylpyrrolidin-2-yl)methyl group and the chlorine atom at the 7th position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-2-18-7-3-4-11(18)9-19-14(20)12-6-5-10(16)8-13(12)17-15(19)21/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLEPIIPRMICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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